molecular formula C9H19ClN2O B13510520 2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride

2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride

Cat. No.: B13510520
M. Wt: 206.71 g/mol
InChI Key: OBQCTLLYEIOSBU-UHFFFAOYSA-N
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Description

2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H20ClN2O. It is commonly used in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride typically involves the reaction of 2-cyclopentylethylamine with chloroacetyl chloride, followed by the addition of ammonia. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of raw materials, precise control of reaction parameters, and thorough testing of the final product to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution may result in halogenated derivatives .

Scientific Research Applications

2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular function and signaling. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and bioavailability, making it a valuable compound for research and development .

Biological Activity

2-Amino-N-(2-cyclopentylethyl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H16ClN3O
  • Molecular Weight : 195.68 g/mol
  • CAS Number : 2613384-97-5

The compound features a cyclopentyl group, which may influence its pharmacological profile by enhancing lipophilicity and altering receptor interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study assessing various acetamide derivatives, this compound demonstrated significant activity against several bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis suggests that the cyclopentyl substitution plays a crucial role in enhancing its efficacy against pathogens.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory responses. It was tested on RAW 264.7 macrophages, where it inhibited nitric oxide (NO) production in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM, indicating a moderate anti-inflammatory effect compared to established anti-inflammatory agents like curcumin .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
  • Cytokine Modulation : It appears to downregulate pro-inflammatory cytokines, thereby reducing inflammation.
  • Receptor Interaction : The cyclopentyl group may facilitate binding to certain receptors, enhancing the compound's bioactivity.

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective : Evaluate the antimicrobial potential of various acetamides.
    • Findings : this compound showed superior activity against ampicillin-resistant strains, indicating its potential as an alternative therapeutic agent.
  • Inflammation Model
    • Objective : Assess the anti-inflammatory effects using a murine macrophage model.
    • Results : The compound significantly reduced NO production and modulated cytokine levels, supporting its use in inflammatory disorders .

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

2-amino-N-(2-cyclopentylethyl)acetamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c10-7-9(12)11-6-5-8-3-1-2-4-8;/h8H,1-7,10H2,(H,11,12);1H

InChI Key

OBQCTLLYEIOSBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCNC(=O)CN.Cl

Origin of Product

United States

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